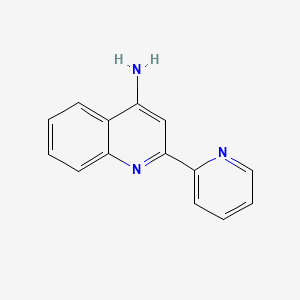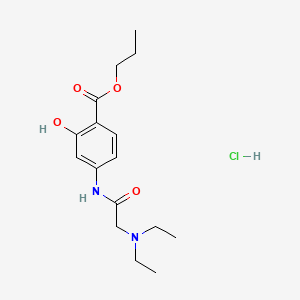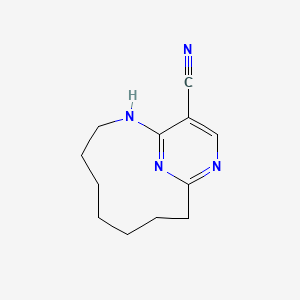
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile is a complex organic compound with the molecular formula C₁₂H₁₆N₄. It is known for its unique bicyclic structure, which includes three nitrogen atoms and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize potential hazards and waste .
Chemical Reactions Analysis
Types of Reactions
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carboxamide
- 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carboxylate
Uniqueness
Compared to similar compounds, 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile stands out due to its specific nitrile group, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are desired .
Properties
CAS No. |
55114-39-1 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2,11,14-triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-8-10-9-15-11-6-4-2-1-3-5-7-14-12(10)16-11/h9H,1-7H2,(H,14,15,16) |
InChI Key |
KEJFMFJIRDXAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC=C(C(=N2)NCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


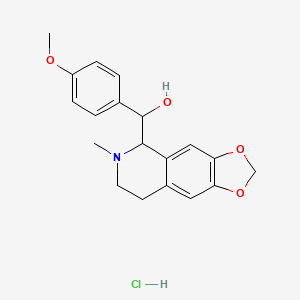
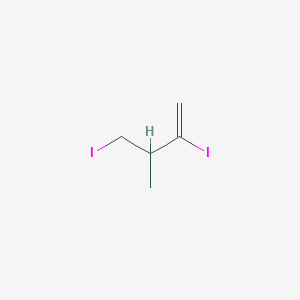

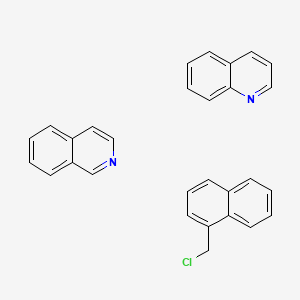
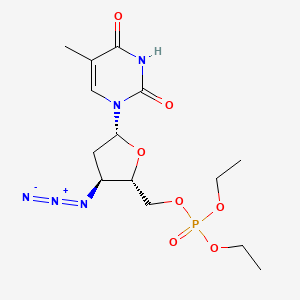
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
